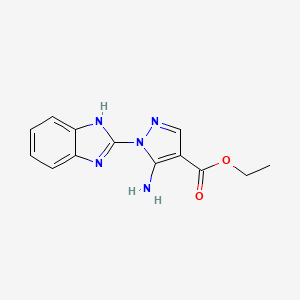

5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester

Description

5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester (CAS: 955962-96-6; InChIKey: XLQNVRSWDKZPER-UHFFFAOYSA-N) is a heterocyclic compound featuring a pyrazole core fused with a benzimidazole moiety and an ethyl ester group at position 4. Its structure combines the aromaticity and hydrogen-bonding capabilities of benzimidazole with the versatile reactivity of pyrazole derivatives, making it a candidate for applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

ethyl 5-amino-1-(1H-benzimidazol-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-2-20-12(19)8-7-15-18(11(8)14)13-16-9-5-3-4-6-10(9)17-13/h3-7H,2,14H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXCBMYVHBEZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyrazole, including 5-amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester, exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazole derivatives that were screened for their ability to inhibit cancer cell proliferation. The results showed significant activity against multiple cancer cell lines, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. A review noted that pyrazole derivatives synthesized via multicomponent reactions demonstrated antibacterial and antifungal activities. Specifically, compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are favored for their efficiency and yield. These reactions allow for the simultaneous formation of multiple bonds, reducing the number of steps required in traditional synthetic routes.

Table: Summary of Synthetic Routes

Case Study 1: Anticancer Screening

A recent study involved synthesizing a series of pyrazole derivatives, including the target compound, which were then evaluated against human cancer cell lines. The results indicated that several derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds derived from this compound were screened against various bacterial strains. The findings revealed that certain derivatives had comparable efficacy to standard antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the application but often involves binding to active sites or altering the conformation of target molecules. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives (Table 1), focusing on core frameworks, substituents, and functional groups.

Table 1: Structural Comparison

- Nitro-Phenyl Pyrazole (): Replaces benzimidazole with a nitrophenyl group, increasing electron-withdrawing effects and reactivity in nucleophilic substitutions .

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties

*Estimated based on structural formula; †Calculated from LC/MS data .

Commercial Availability and Supplier Data

- Nitro-Phenyl Pyrazole: Used in academic and industrial research, though supplier numbers are unspecified .

Biological Activity

5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester (CAS Number: 58113-07-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data tables and case studies.

- Molecular Formula : C13H13N5O2

- Molecular Weight : 271.28 g/mol

- Structure : The compound features a pyrazole core linked to a benzimidazole moiety, which is significant for its biological activity.

1. Anti-inflammatory Activity

Research has indicated that compounds containing the pyrazole structure often exhibit anti-inflammatory properties. A study evaluated various derivatives of pyrazole and found that those with specific substituents showed significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 5-Amino-Pyrazole Derivative | 45.0 ± 0.10 | 30.0 ± 0.15 |

| Indomethacin (control) | 0.21 | 2.60 |

The above table illustrates that while the tested pyrazole derivative has higher IC50 values compared to indomethacin, it still demonstrates promising anti-inflammatory potential .

2. Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against various bacterial strains. A case study demonstrated that derivatives of the pyrazole framework exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

3. Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. A study reported that this compound inhibited cell proliferation in HeLa and A375 cell lines, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| A375 | 12.5 |

The results highlight the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.

- Disruption of Bacterial Cell Wall Synthesis : Its interaction with bacterial enzymes may lead to compromised cell wall integrity.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Predict transition states and activation energies for cyclocondensation steps, guiding solvent selection (e.g., acetic acid vs. ethanol) .

- Molecular docking : Assess interactions between intermediates and catalysts to improve regioselectivity .

- Machine learning : Train models on existing reaction databases to predict optimal molar ratios or temperatures .

What intermediates are critical in the synthesis pathway?

Basic

Key intermediates include:

- Enamine adducts : Formed from ethyl acetoacetate and DMF-DMA .

- Cyclized pyrazole cores : Generated via reaction with benzimidazole derivatives .

- Carboxylic acid intermediates : Produced via hydrolysis of esters, as seen in analogous compounds .

What strategies improve stability during storage?

Q. Advanced

- Lyophilization : Freeze-drying the compound under vacuum minimizes hydrolysis of the ester group .

- Inert atmosphere storage : Use argon or nitrogen to prevent oxidation of the amino group .

- Temperature control : Store at –20°C in amber vials to reduce photodegradation .

How do substituents on the benzimidazole ring affect bioactivity?

Q. Advanced

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity, potentially increasing interaction with biological targets .

- Steric effects : Bulky substituents at the 1-position of benzimidazole may reduce solubility but improve binding specificity .

- Structure-activity relationship (SAR) studies : Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity .

What purification techniques are optimal for this compound?

Q. Basic

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate polar byproducts .

- Recrystallization : DMF/acetic acid (1:1) yields high-purity crystals, as demonstrated for structurally related pyrazoles .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

How can reaction kinetics inform scale-up protocols?

Q. Advanced

- In situ monitoring : Use FTIR or Raman spectroscopy to track reactant consumption and intermediate formation .

- Rate law determination : Identify rate-limiting steps (e.g., cyclization vs. esterification) to optimize batch reactor conditions .

- Mixing efficiency : Computational fluid dynamics (CFD) simulations ensure homogeneity in large-scale reactions .

What are the challenges in characterizing tautomeric forms of this compound?

Advanced

The amino and benzimidazole groups may exhibit tautomerism, complicating spectral interpretation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.